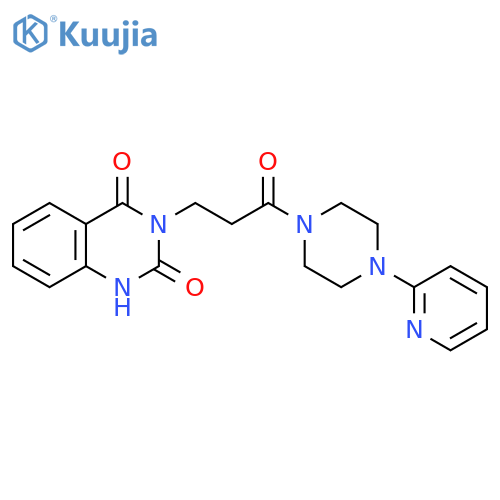Cas no 896372-73-9 (3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)
3-{3-オキソ-3-[4-(ピリジン-2-イル)ピペラジン-1-イル]プロピル}-1,2,3,4-テトラヒドロキナゾリン-2,4-ジオンは、複雑なヘテロ環構造を有する有機化合物です。その分子設計は、ピペラジン環とキナゾリンジオン骨格の組み合わせにより、高い生体適合性と特異的な分子認識能が期待されます。特に、ピリジン部位の配位能とアミド結合の水素結合形成能力を併せ持つため、医薬品中間体や生物学的標的分子としての応用が注目されています。結晶性に優れ、安定性が高いことから、精密合成や構造活性相関研究における信頼性の高い素材として利用可能です。

896372-73-9 structure
商品名:3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS番号:896372-73-9
MF:C20H21N5O3
メガワット:379.412443876266
CID:6603123
3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 2,4(1H,3H)-Quinazolinedione, 3-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-
-
- インチ: 1S/C20H21N5O3/c26-18(24-13-11-23(12-14-24)17-7-3-4-9-21-17)8-10-25-19(27)15-5-1-2-6-16(15)22-20(25)28/h1-7,9H,8,10-14H2,(H,22,28)
- InChIKey: OPFXSOUKGOSVKN-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CCC(=O)N2CCN(C3=NC=CC=C3)CC2)C1=O
じっけんとくせい
- 密度みつど: 1.326±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.81±0.20(Predicted)
3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0920-6399-15mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-40mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-5mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-2mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-1mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-10μmol |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-2μmol |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-20μmol |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-4mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0920-6399-30mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
896372-73-9 (3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
